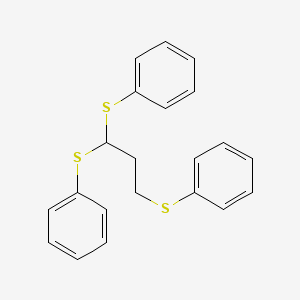
((1,3-Bis(phenylthio)propyl)thio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1,3-Bis(phenylthio)propyl)thio)benzene: is an organic compound with the molecular formula C21H20S3 . It is a solid crystalline substance with a characteristic aromatic odor. This compound is known for its stability under normal conditions but can react with strong oxidizing agents or acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Bis(phenylthio)propyl)thio)benzene typically involves a series of thiolation reactions. One common method starts with benzyl alcohol, which undergoes esterification followed by thiolation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: ((1,3-Bis(phenylthio)propyl)thio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: ((1,3-Bis(phenylthio)propyl)thio)benzene is used as an intermediate in organic synthesis. It is employed in the preparation of sulfur-containing compounds, dyes, polymers, and fluorescent materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its unique chemical properties .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of ((1,3-Bis(phenylthio)propyl)thio)benzene involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic attack on electrophilic centers .
Comparaison Avec Des Composés Similaires
- 1,3-Bis(phenylthio)benzene
- 1,3-Bis(phenylthio)propane
Comparison: ((1,3-Bis(phenylthio)propyl)thio)benzene is unique due to its additional thiol group, which enhances its reactivity and potential applications. Compared to 1,3-Bis(phenylthio)benzene, it offers more versatility in synthetic applications. Similarly, it differs from 1,3-Bis(phenylthio)propane by having an extra phenylthio group, which can influence its chemical behavior and interactions .
Propriétés
Numéro CAS |
69519-81-9 |
|---|---|
Formule moléculaire |
C21H20S3 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
1,3-bis(phenylsulfanyl)propylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
Clé InChI |
MWYXTMRUSSQKQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
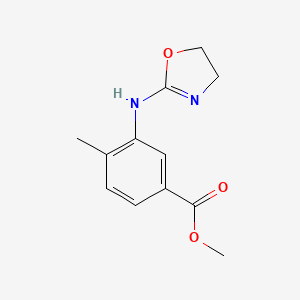
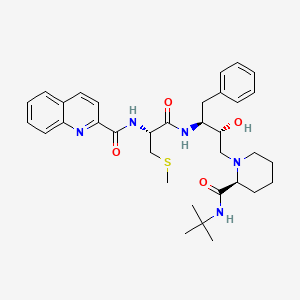
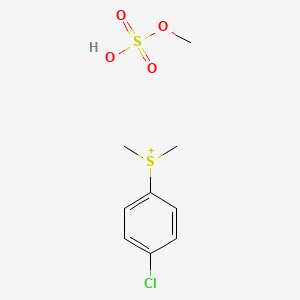
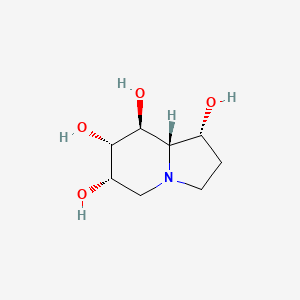
![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)
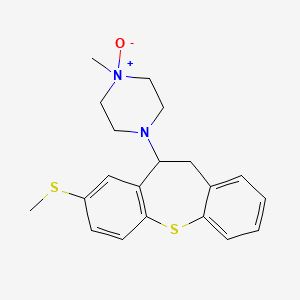
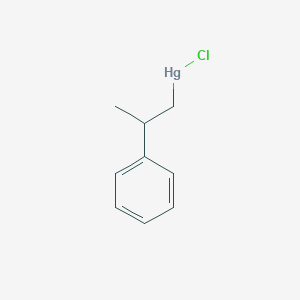
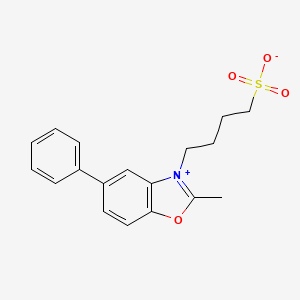
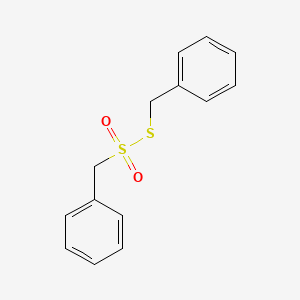
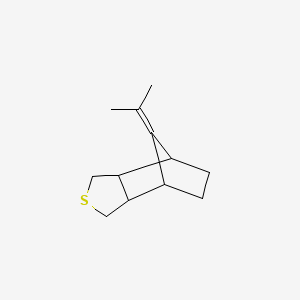
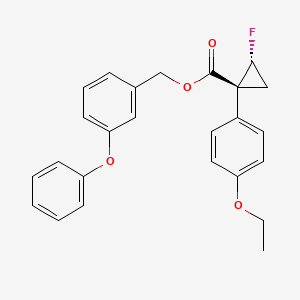
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
